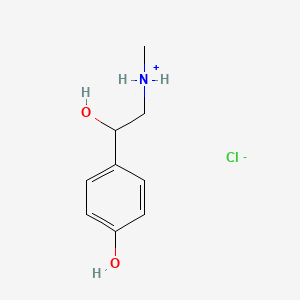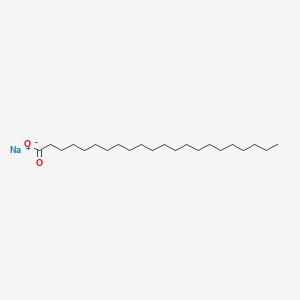
sodium;docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;docosanoate” is known as myosin light chain 2. Myosin light chains are essential components of the myosin molecule, which plays a crucial role in muscle contraction and various cellular processes. Myosin is a hexameric ATPase composed of two heavy chains, two nonphosphorylated alkali light chains, and two phosphorylatable regulatory light chains. Myosin light chain 2 is a regulatory light chain that is involved in the regulation of myosin’s ATPase activity and its interaction with actin filaments.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of myosin light chain 2 involves recombinant DNA technology. The gene encoding myosin light chain 2 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using various chromatographic techniques, such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of myosin light chain 2 follows a similar approach to the laboratory-scale preparation but on a larger scale. Large bioreactors are used to culture the host cells, and the protein is purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the protein.
化学反应分析
Types of Reactions
Myosin light chain 2 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. Phosphorylation is a critical post-translational modification that regulates the activity of myosin light chain 2. This modification is catalyzed by specific kinases, such as myosin light chain kinase, and can be reversed by phosphatases.
Common Reagents and Conditions
Phosphorylation: Myosin light chain kinase, ATP, magnesium ions.
Dephosphorylation: Phosphatases, such as myosin phosphatase.
Major Products Formed
Phosphorylation: Phosphorylated myosin light chain 2.
Dephosphorylation: Dephosphorylated myosin light chain 2.
科学研究应用
Myosin light chain 2 has numerous applications in scientific research, particularly in the fields of muscle physiology, cell motility, and signal transduction. It is used to study the mechanisms of muscle contraction and relaxation, as well as the regulation of myosin’s interaction with actin filaments. In cell biology, myosin light chain 2 is used to investigate the role of myosin in various cellular processes, such as cytokinesis, cell migration, and intracellular transport. Additionally, it is used in the study of diseases related to muscle function, such as cardiomyopathies and muscular dystrophies.
作用机制
Myosin light chain 2 exerts its effects by regulating the ATPase activity of myosin and its interaction with actin filaments. Phosphorylation of myosin light chain 2 by myosin light chain kinase enhances myosin’s ATPase activity, leading to increased interaction with actin filaments and muscle contraction. Dephosphorylation by phosphatases reduces ATPase activity, resulting in muscle relaxation. The molecular targets of myosin light chain 2 include myosin heavy chains and actin filaments, and the pathways involved are primarily related to muscle contraction and signal transduction.
相似化合物的比较
Myosin light chain 2 is similar to other myosin light chains, such as myosin light chain 1 and myosin light chain 3. it is unique in its specific regulatory role and its phosphorylation-dependent regulation of myosin’s ATPase activity. Other similar compounds include:
Myosin light chain 1: Nonphosphorylatable alkali light chain.
Myosin light chain 3: Nonphosphorylatable alkali light chain.
Myosin light chain 2’s uniqueness lies in its ability to undergo phosphorylation and dephosphorylation, which directly regulates myosin’s interaction with actin filaments and muscle contraction.
属性
IUPAC Name |
sodium;docosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDEWKUJFCYJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)
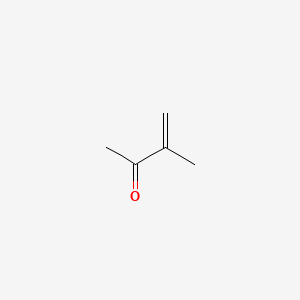

![N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)

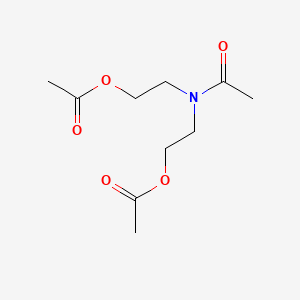


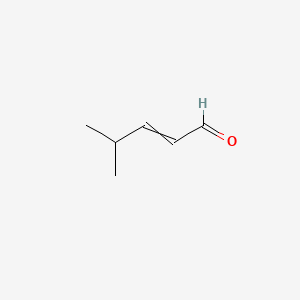

![4-Hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]ethylidene]tetrahydrofuran-2-one](/img/structure/B7822324.png)
